MS Fragment Ion Mass Shift vs. Unlabeled TXB₂
This tetradeuterated TXB₂ analog produces a consistent +4 Da mass shift relative to unlabeled TXB₂ in the key fragment ion used for quantification, enabling clear differentiation in selected ion monitoring (SIM) mode [1]. This mass difference is critical for accurate peak integration and quantification without interference from the naturally occurring analyte [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) of diagnostic fragment ion |
|---|---|
| Target Compound Data | m/z 305 |
| Comparator Or Baseline | Unlabeled Thromboxane B₂: m/z 301 |
| Quantified Difference | +4 Da |
| Conditions | GC-MS analysis of derivatized (methoxime methyl ester trimethylsilyl ether) TXB₂; fragment ion monitored for quantification. |
Why This Matters
This +4 Da shift ensures no isotopic overlap with the endogenous analyte, a prerequisite for reliable stable isotope dilution quantification.
- [1] Fitzpatrick F, et al. Development of a gas chromatographic-mass spectrometric method using a stable isotope internal standard for quantitation of thromboxane B2. Thromb Res. 1984;35(2):121-31. View Source
